molecular formula C15H22N2 B2437910 8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1334149-59-5

8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B2437910
CAS No.: 1334149-59-5
M. Wt: 230.355
InChI Key: HLTSXIQQDWKWBM-UHFFFAOYSA-N
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Description

“8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine” is a compound that features the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H20N2 . The average mass is 216.322 Da and the monoisotopic mass is 216.162643 Da .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Substituent Manipulation

    The synthesis and reaction behaviors of N-benzylnortropenes, closely related to 8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine, have been explored. These compounds exhibit specific reactions when subjected to different conditions, providing insight into their chemical properties (Howarth, Malpass, & Smith, 1998).

  • Synthesis of Azabicyclo Octane Benzylamine Antagonists

    A series of 8-azabicyclo[3.2.1]octane amine antagonists have been synthesized, demonstrating structure-activity relationships significant in pharmaceutical research (Thomson et al., 2006).

  • Palladium-Catalyzed Hydroamination

    In pharmaceutical applications, palladium-catalyzed hydroamination processes have been used to create tropene derivatives from 8-azabicyclo[3.2.1]octene frameworks, highlighting the compound's versatility in complex chemical synthesis (Sakai, Ridder, & Hartwig, 2006).

Pharmaceutical Applications

  • NK1 Receptor Antagonism

    Research on 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, structurally similar to the compound , shows their potential as NK1 receptor antagonists. This is particularly relevant in the development of new therapeutic agents (Huscroft et al., 2006).

  • Muscarinic Activity in Alzheimer's Disease Drugs

    Compounds containing the 1-azabicyclo[3.3.0]octane ring, a variant of the compound in focus, have been synthesized for potential use in Alzheimer's disease treatment. Their muscarinic activity offers promising avenues for therapeutic development (Suzuki et al., 1999).

  • Azabicyclic Amines in Cognitive Deficit Treatments

    Novel azabicyclic amines, including derivatives of 8-azabicyclo[3.2.1]octane, have been prepared for use in addressing cognitive deficits in schizophrenia. These compounds show significant activity in α7 nicotinic acetylcholine receptor assays (Walker et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, “8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-16-13-9-14-7-8-15(10-13)17(14)11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTSXIQQDWKWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCC(C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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